molecular formula C20H17NO5 B11016466 (2R)-(4-hydroxyphenyl){[(naphthalen-2-yloxy)acetyl]amino}ethanoic acid

(2R)-(4-hydroxyphenyl){[(naphthalen-2-yloxy)acetyl]amino}ethanoic acid

Cat. No.: B11016466
M. Wt: 351.4 g/mol
InChI Key: COFCMTWZPMKYIH-LJQANCHMSA-N
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Description

(4-HYDROXYPHENYL){[(2-NAPHTHYLOXY)ACETYL]AMINO}ACETIC ACID is a complex organic compound that features a combination of phenolic, naphthyl, and acetic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-HYDROXYPHENYL){[(2-NAPHTHYLOXY)ACETYL]AMINO}ACETIC ACID typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the naphthyloxyacetyl intermediate: This step involves the reaction of 2-naphthol with chloroacetic acid under basic conditions to form 2-naphthyloxyacetic acid.

    Acylation of 4-hydroxyphenylamine: The 4-hydroxyphenylamine is then acylated with the naphthyloxyacetyl intermediate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The phenolic group in the compound can undergo oxidation to form quinones.

    Reduction: The naphthyl group can be reduced under hydrogenation conditions.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones and related derivatives.

    Reduction: Reduced naphthyl derivatives.

    Substitution: Halogenated phenolic derivatives.

Scientific Research Applications

(4-HYDROXYPHENYL){[(2-NAPHTHYLOXY)ACETYL]AMINO}ACETIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4-HYDROXYPHENYL){[(2-NAPHTHYLOXY)ACETYL]AMINO}ACETIC ACID involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as cyclooxygenase (COX) and various kinases.

    Pathways Involved: Inhibition of COX enzymes leads to reduced production of pro-inflammatory prostaglandins, while interaction with kinases can modulate cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

    (4-HYDROXYPHENYL)ACETIC ACID: Lacks the naphthyloxyacetyl group, resulting in different chemical properties and biological activities.

    (2-NAPHTHYLOXY)ACETIC ACID: Lacks the 4-hydroxyphenyl group, leading to distinct reactivity and applications.

Uniqueness: (4-HYDROXYPHENYL){[(2-NAPHTHYLOXY)ACETYL]AMINO}ACETIC ACID is unique due to the combination of phenolic, naphthyl, and acetic acid functionalities, which confer a diverse range of chemical reactivities and potential biological activities.

Properties

Molecular Formula

C20H17NO5

Molecular Weight

351.4 g/mol

IUPAC Name

(2R)-2-(4-hydroxyphenyl)-2-[(2-naphthalen-2-yloxyacetyl)amino]acetic acid

InChI

InChI=1S/C20H17NO5/c22-16-8-5-14(6-9-16)19(20(24)25)21-18(23)12-26-17-10-7-13-3-1-2-4-15(13)11-17/h1-11,19,22H,12H2,(H,21,23)(H,24,25)/t19-/m1/s1

InChI Key

COFCMTWZPMKYIH-LJQANCHMSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)N[C@H](C3=CC=C(C=C3)O)C(=O)O

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC(C3=CC=C(C=C3)O)C(=O)O

Origin of Product

United States

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